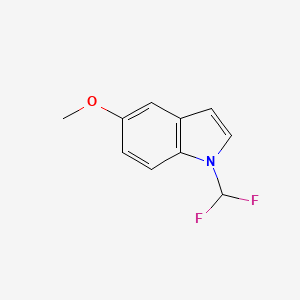

![molecular formula C20H19N3O5 B3004454 4-[(4-甲氧基苄基)氨基]-6-硝基-3-喹啉甲酸乙酯 CAS No. 478248-28-1](/img/structure/B3004454.png)

4-[(4-甲氧基苄基)氨基]-6-硝基-3-喹啉甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

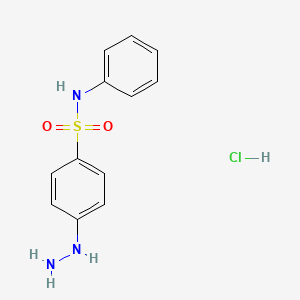

Ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinolines are heterocyclic aromatic organic compounds with a structure that includes a benzene ring fused to a pyridine ring. The compound is not directly described in the provided papers, but its synthesis and properties can be inferred from related quinoline derivatives.

Synthesis Analysis

The synthesis of quinoline derivatives typically involves the formation of the quinoline core followed by functionalization at various positions on the ring. For example, the synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives is achieved through a two-step process starting from commercially available 2-aminobenzoic acids. The first step involves the conversion of anthranilic acids to isatoic anhydrides, followed by a reaction with the sodium enolate of ethyl acetoacetate to form substituted quinolines . Although the specific synthesis of Ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate is not detailed, similar methodologies could be applied, with additional steps to introduce the methoxybenzylamino and nitro groups.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring. In the case of ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate, X-ray diffraction analysis reveals that the benzene ring is almost vertical to the tetrahydro-pyridine ring, and intramolecular hydrogen bonding is present . This suggests that for Ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate, similar structural features such as planarity and potential intramolecular interactions could be expected.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on the ring. The presence of electron-withdrawing or electron-donating groups can significantly influence the reactivity of the compound. For instance, the synthesis of Ethyl 6,7-Difluoro-4-hydroxy-2-[(methoxymethyl)thio]quinoline-3-carboxylate involves the treatment of aniline with carbon disulfide and subsequent reactions to introduce different functional groups . The nitro group in Ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate is an electron-withdrawing group that could make the ring more susceptible to nucleophilic attack.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For example, the introduction of a nitro group can increase the acidity of the compound, while a methoxy group can increase its lipophilicity. The crystal structure analysis of related compounds provides insights into the potential intermolecular interactions, such as hydrogen bonding, that could affect the compound's solid-state properties . These properties are crucial for the compound's application in pharmaceuticals and its behavior in biological systems.

科学研究应用

合成和化学性质

- 氨基酸酯化:4-[(4-甲氧基苄基)氨基]-6-硝基-3-喹啉甲酸乙酯衍生物可以通过涉及保护氨基酸氨基的过程合成,从而产生氨基酸的 4-甲氧基苄基酯等衍生物 (MacLaren, 1972)。

- 氨基亚甲基丙二酸酯的形成:一种涉及酚和硫代甲酚的醚化,然后是还原和缩合过程的方法,用于合成氨基亚甲基丙二酸酯,其与 4-[(4-甲氧基苄基)氨基]-6-硝基-3-喹啉甲酸乙酯的结构相关 (Schrötter 等,1978)。

- 互变异构和构象研究:该化合物的衍生物已用于研究互变异构和构象转化,并使用红外、核磁共振和紫外光谱进行研究以了解这些化学性质 (Kononov 等,1988)。

在药物化学中的应用

- 抗癌评估:4-[(4-甲氧基苄基)氨基]-6-硝基-3-喹啉甲酸乙酯的衍生物已被探索其潜在的抗癌特性,一些化合物被筛选用于针对各种癌细胞系的活性 (Bekircan 等,2008)。

- 抗菌活性:有研究调查 4-[(4-甲氧基苄基)氨基]-6-硝基-3-喹啉甲酸乙酯衍生物的抗菌活性,重点关注它们对金黄色葡萄球菌和大肠杆菌等细菌菌株的功效 (Liu 等,2001)。

光电二极管应用

- 光电二极管的光学表征:重点是设计和表征嘧啶稠合喹啉甲酸酯部分,它是 4-[(4-甲氧基苄基)氨基]-6-硝基-3-喹啉甲酸乙酯的衍生物,用于光电二极管技术的潜在应用。这涉及分子、结构和形态表征,以评估其对该应用的适用性 (Elkanzi 等,2020)。

作用机制

Target of Action

Compounds with similar structures have been known to interact with various cellular targets, including enzymes and receptors .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, such as free radical reactions .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, including those involved in free radical reactions .

Pharmacokinetics

The presence of functional groups such as the methoxy group and the amino group may influence its pharmacokinetic properties .

Result of Action

Compounds with similar structures have been known to exert various effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets .

安全和危害

未来方向

属性

IUPAC Name |

ethyl 4-[(4-methoxyphenyl)methylamino]-6-nitroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5/c1-3-28-20(24)17-12-21-18-9-6-14(23(25)26)10-16(18)19(17)22-11-13-4-7-15(27-2)8-5-13/h4-10,12H,3,11H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORJUIGPXYLSSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=C(C=C3)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-[2-[(4-Chlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B3004372.png)

![2-Chloro-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]propanamide](/img/structure/B3004380.png)

![4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B3004383.png)

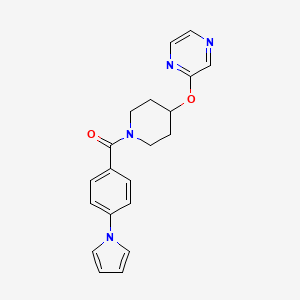

![N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B3004386.png)

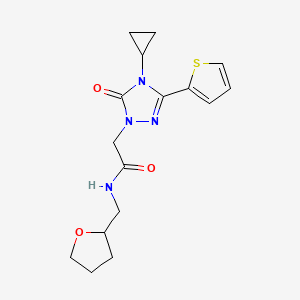

![3-[(2-fluorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3004389.png)

![3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3004390.png)

![N-(3-(furan-2-yl)-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3004395.png)